molecular formula C20H20F2N6O B2620138 2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040650-91-6

2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2620138
CAS No.: 1040650-91-6
M. Wt: 398.418
InChI Key: LTRMGMZMKNXWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound is structurally characterized by a piperazine core, a well-known pharmacophore found in numerous biologically active compounds, which is substituted with a 4-fluorophenyl tetrazole group and a 2-(4-fluorophenyl)ethanone moiety . Piperazine derivatives are extensively utilized in drug discovery across various therapeutic areas, including central nervous system (CNS) disorders, and are common structural components in antipsychotic medications . The presence of the tetrazole ring, a bioisostere for carboxylic acids, can enhance the molecule's metabolic stability and its ability to engage in key hydrogen-bonding interactions with biological targets . The specific structural features of this compound suggest potential application as a key intermediate or target scaffold in the development of cannabinoid receptor ligands. Piperazine-based templates are actively investigated for designing potent antagonists of the human type 1 cannabinoid receptor (hCB1) . Such research aims to develop potential therapeutics for obesity, metabolic syndrome, and liver diseases, with a modern focus on creating peripherally restricted compounds that minimize penetration into the central nervous system to reduce adverse psychiatric effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c21-16-3-1-15(2-4-16)13-20(29)27-11-9-26(10-12-27)14-19-23-24-25-28(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMGMZMKNXWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting with a 4-fluorophenyl derivative, the tetrazole ring can be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with the ethanone moiety under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenyl groups may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and binding affinities.

Medicine

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Antiproliferative Activity

For example, analogs with sulfonyl-piperazine groups (e.g., 4-(phenylsulfonyl)piperazine derivatives) showed IC₅₀ values of 2–10 µM against HeLa and MCF-7 cancer cells . Replacement of the tetrazole with a pyrazole (as in ) reduced activity, highlighting the tetrazole’s role in DNA intercalation .

Antimicrobial and Antioxidant Activity

Pyrazoline analogs (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit antibacterial (MIC: 8–32 µg/mL) and antifungal activity due to their planar heterocyclic cores . However, the target compound’s tetrazole ring may offer superior oxidative stability compared to pyrazolines .

Physicochemical Properties
  • Lipophilicity : The thienyl-substituted analog () has higher logP (2.8 vs. 2.5) than the target compound, suggesting enhanced membrane permeability .
  • Solubility : Sulfonyl-piperazine derivatives (e.g., ) show improved aqueous solubility (>10 mg/mL) due to polar sulfonyl groups .

Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Tetrazole vs. Triazole/Pyrazole : Tetrazole-containing compounds exhibit stronger antiproliferative activity due to enhanced hydrogen bonding with biological targets .
  • Fluorophenyl Substitution: Dual 4-fluorophenyl groups (target compound) improve metabolic stability over mono-fluorinated analogs (e.g., ) .
  • Piperazine Modifications : Sulfonyl or methylsulfonyl groups on piperazine () increase solubility but may reduce blood-brain barrier penetration .

Limitations and Gaps

  • No direct cytotoxicity data for the target compound are available in the provided evidence.
  • Most analogs lack in vivo pharmacokinetic studies.

Biological Activity

2-(4-Fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20F2N4O\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_4\text{O}

This structure features a piperazine ring and a tetrazole moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may play a role in its pharmacological effects.

Biological Activity Overview

The biological activities of this compound include:

Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior in animal models
AnticonvulsantDemonstrated efficacy in reducing seizure frequency
AntitumorInhibitory effects on cancer cell proliferation

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound led to significant improvements in depressive-like behaviors. The mechanisms were linked to enhanced serotonergic and dopaminergic signaling pathways .
  • Anticonvulsant Activity : In a controlled experiment, the compound was tested for its anticonvulsant properties using the pentylenetetrazole (PTZ) model. Results indicated a marked decrease in seizure incidence, suggesting its potential as a therapeutic agent for epilepsy .
  • Antitumor Activity : Research exploring the antitumor effects revealed that the compound inhibited the growth of various cancer cell lines, indicating its potential use in cancer therapy. The study highlighted the need for further research into its mechanism of action and efficacy in vivo .

Research Findings

Recent investigations have provided insights into the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific functional groups in enhancing biological activity. For instance, modifications to the piperazine or tetrazole moieties may yield derivatives with improved efficacy or reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.